molecular formula C8H10N2O2 B1301404 5-(Dimethylamino)nicotinic Acid CAS No. 30766-20-2

5-(Dimethylamino)nicotinic Acid

Cat. No.: B1301404
CAS No.: 30766-20-2
M. Wt: 166.18 g/mol
InChI Key: BZUPYORMYVQEMK-UHFFFAOYSA-N
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Description

5-(Dimethylamino)nicotinic Acid is a heterocyclic compound that belongs to the family of carboxylic acids. It has the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. This compound is characterized by the presence of a dimethylamino group attached to the nicotinic acid structure, which is a derivative of pyridine.

Biochemical Analysis

Biochemical Properties

5-(Dimethylamino)nicotinic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, where it can act as a precursor or modulator . This interaction is crucial for cellular metabolism and energy production. Additionally, this compound can influence the activity of enzymes involved in lipid metabolism, thereby affecting lipid profiles and cardiovascular health .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those related to energy metabolism and lipid regulation . By modulating the levels of NAD, it can impact gene expression and cellular metabolism, leading to changes in cell function and health . For example, it can enhance the expression of genes involved in lipid metabolism, thereby promoting the breakdown of fats and reducing lipid accumulation in cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors and enzymes, modulating their activity. One of the key mechanisms is its role in NAD biosynthesis, where it acts as a precursor . This interaction is essential for maintaining cellular energy levels and supporting various metabolic processes. Additionally, it can inhibit or activate enzymes involved in lipid metabolism, thereby influencing lipid profiles and cardiovascular health .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that it is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods . This degradation can impact its effectiveness in biochemical assays and experiments. Long-term studies have also indicated that it can have sustained effects on cellular function, particularly in terms of lipid metabolism and energy production .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it has been shown to positively influence lipid metabolism and cardiovascular health . At higher doses, it can lead to adverse effects, including toxicity and negative impacts on liver function . These findings highlight the importance of careful dosage regulation when using this compound in therapeutic or experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to NAD biosynthesis and lipid metabolism . It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are crucial for NAD production . These interactions are essential for maintaining cellular energy levels and supporting various metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake into cells, where it can exert its biochemical effects. Additionally, it can accumulate in certain tissues, particularly those involved in lipid metabolism and energy production .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria . This localization is crucial for its role in NAD biosynthesis and energy metabolism. It can also interact with specific organelles, such as the endoplasmic reticulum, where it influences lipid metabolism and protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)nicotinic Acid typically involves the introduction of a dimethylamino group to the nicotinic acid structure. One common method is the reaction of nicotinic acid with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, can be achieved through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process is efficient but generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, alternative green chemistry methods are being explored to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)nicotinic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid oxides, while reduction can produce nicotinic alcohol derivatives.

Scientific Research Applications

5-(Dimethylamino)nicotinic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, which lacks the dimethylamino group.

    Methyl Nicotinate: A methyl ester derivative of nicotinic acid.

    6-(Dimethylamino)nicotinic Acid: A positional isomer with the dimethylamino group at the 6-position.

Uniqueness

5-(Dimethylamino)nicotinic Acid is unique due to the presence of the dimethylamino group at the 5-position, which imparts distinct chemical and biological properties. This structural modification enhances its solubility, reactivity, and potential biological activities compared to its analogs .

Properties

IUPAC Name

5-(dimethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(2)7-3-6(8(11)12)4-9-5-7/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUPYORMYVQEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365988
Record name 5-(Dimethylamino)nicotinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30766-20-2
Record name 5-(Dimethylamino)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30766-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Dimethylamino)nicotinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(dimethylamino)pyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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